

(2-Phenylquinolin-7-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269

[Get Quote](#)

This technical guide provides an in-depth overview of the chemical structure, analysis, and synthesis of **(2-Phenylquinolin-7-yl)methanol**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document compiles essential data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Chemical Information

(2-Phenylquinolin-7-yl)methanol is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 7-position. [1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[3]

Physicochemical Properties

Identifier	Value	Reference
CAS Number	361457-37-6	[1][4][5]
Molecular Formula	C ₁₆ H ₁₃ NO	[1][4]
Molar Mass	235.28 g/mol	[1]
Purity	Typically ≥97%	[4]
Storage Condition	2-8°C, Sealed in dry conditions	[1][5]

Structural Representation

Caption: Chemical structure of **(2-Phenylquinolin-7-yl)methanol**.

Synthesis Protocol

A reliable method for the synthesis of **(2-Phenylquinolin-7-yl)methanol** involves the selective reduction of the corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde.[6]

Experimental Workflow: Reduction of 2-Phenylquinoline-7-carbaldehyde

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(2-Phenylquinolin-7-yl)methanol**.

Detailed Methodology

Materials:

- 2-Phenylquinoline-7-carbaldehyde (1.0 g, 4.04 mmol)
- Sodium borohydride (NaBH_4) (0.31 g, 8.08 mmol, 2.0 eq)
- Tetrahydrofuran (THF), anhydrous (20 mL)
- Methanol (MeOH), anhydrous (20 mL)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Phenylquinoline-7-carbaldehyde.[6]
- Dissolution: Dissolve the starting material in a mixture of THF (20 mL) and methanol (20 mL). [6]
- Cooling: Cool the solution to 0°C in an ice bath.[6]
- Reduction: Slowly add sodium borohydride in small portions over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.[6]
- Monitoring: Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexane) until the starting material is completely consumed (typically 2-4 hours).[6]
- Workup: Perform a standard aqueous workup to quench the excess reducing agent and isolate the crude product.[6]
- Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).[6]
- Isolation: Collect the fractions containing the desired product (monitored by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield **(2-phenylquinolin-7-yl)methanol** as a solid.[6]

Chemical Analysis

The structural confirmation and purity assessment of **(2-Phenylquinolin-7-yl)methanol** are typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data (Reference Data for a Structurally Related Compound)

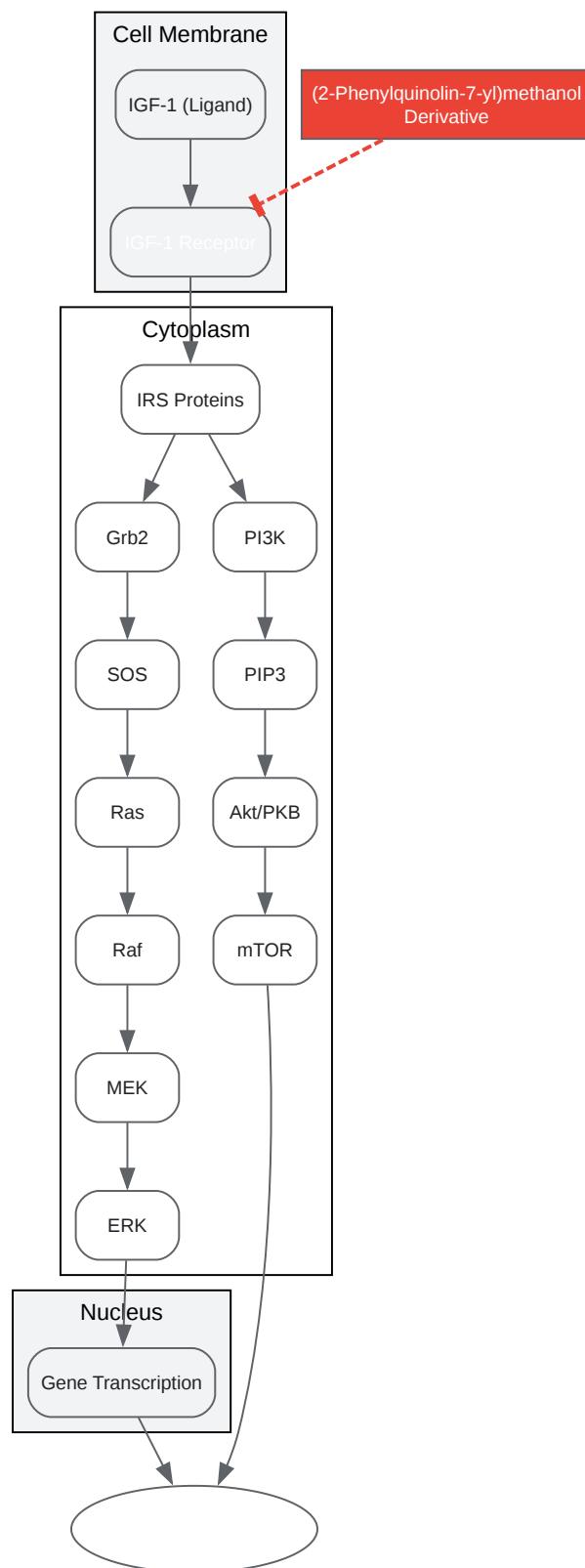
The following data is for a closely related 2-phenylquinoline derivative and can serve as a reference for the expected spectral characteristics.[\[7\]](#)

Technique	Observed Peaks/Signals
¹ H NMR (400 MHz, CDCl ₃)	δ 8.14 (d, J = 8.4 Hz, 1H), 7.91 (s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.36-7.53 (m, 6H), 7.15-7.24 (m, 3H), 6.98 (d, J = 7.6 Hz, 2H), 4.12 (s, 2H).
¹³ C NMR (101 MHz, CDCl ₃)	δ 160.76, 146.65, 140.64, 139.98, 137.08, 132.55, 129.30, 129.20, 129.03, 128.90, 128.52, 128.32, 128.24, 127.57, 127.14, 126.53, 126.30, 39.14.
IR (KBr)	3029, 2918, 2847, 1624, 1598, 1557, 1490, 1442, 1419, 1342, 1275, 1073, 1019, 920, 757, 696 cm ⁻¹ .
Mass Spec. (EI, m/z)	295 [M] ⁺ .

Experimental Protocols for Analysis

¹H NMR Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.[\[8\]](#)
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
[\[8\]](#)
- Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.
[\[8\]](#)


Note on Analysis: For complex aromatic regions in the ¹H NMR spectrum, 2D NMR experiments such as COSY are recommended for unambiguous assignment of proton signals.

[\[8\]](#) High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Biological Relevance and Signaling Pathways

Derivatives of **(2-Phenylquinolin-7-yl)methanol** have been identified as potent inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR).^{[9][10]} IGF-IR is a tyrosine kinase receptor that plays a crucial role in cell proliferation, growth, and survival.^[11] Its overexpression is implicated in various cancers.^[10] Inhibition of the IGF-IR signaling pathway is a key strategy in anticancer drug development.

IGF-IR Signaling Pathway and Point of Inhibition

[Click to download full resolution via product page](#)

Caption: Simplified IGF-IR signaling pathway and inhibition by a derivative.

The binding of IGF-1 to its receptor (IGF-IR) triggers a conformational change, leading to autophosphorylation and activation of the receptor's tyrosine kinase domain. This initiates downstream signaling through two major pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. Both pathways converge to promote gene transcription that drives cell proliferation, growth, and survival.^[11] **(2-Phenylquinolin-7-yl)methanol** derivatives act as inhibitors at the IGF-IR, blocking the initial phosphorylation event and thereby abrogating the downstream signaling cascade.^[9] This mechanism of action highlights the therapeutic potential of this class of compounds in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Phenylquinolin-7-yl)methanol [chembk.com]
- 2. ivychem.com [ivychem.com]
- 3. targetmol.cn [targetmol.cn]
- 4. thoreauchem.com [thoreauchem.com]
- 5. 361457-37-6|(2-Phenylquinolin-7-yl)methanol|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signaling pathway of insulin-like growth factor-II as a target of molecular therapy for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Phenylquinolin-7-yl)methanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1613269#2-phenylquinolin-7-yl-methanol-chemical-structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com